9-Cis-Retinal

Description

Properties

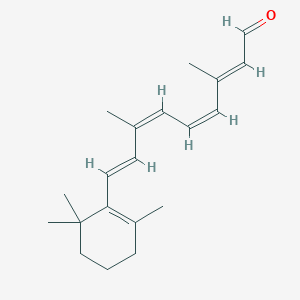

IUPAC Name |

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8-,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCYZXNIZJOKI-MKOSUFFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C=O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891233 | |

| Record name | 9-cis-Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 9-cis-Retinal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11335 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 9-cis-Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

514-85-2 | |

| Record name | 9-cis-Retinal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-cis-Retinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinal, 9-cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-cis-Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-cis-retinal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-cis-Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Enduring Significance of 9-cis-Retinal: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, historical context, and biochemical significance of 9-cis-retinal. It is intended for researchers, scientists, and professionals in the fields of vision science, molecular biology, and drug development. The guide details the pivotal role of this compound as a functional isomer of vitamin A, both in the formation of the visual pigment isorhodopsin and as the precursor to 9-cis-retinoic acid, a high-affinity ligand for the retinoid X receptor (RXR). We present a historical narrative of its discovery, detailed experimental protocols for its synthesis and key biological assays, and a summary of its quantitative biochemical and biophysical properties. Furthermore, this guide includes detailed signaling pathway diagrams generated using the DOT language to visually represent the visual cycle and RXR-mediated signaling, providing a deeper understanding of the molecular mechanisms governed by this crucial retinoid.

Historical Context and Discovery

The story of this compound is intrinsically linked to the foundational discoveries in the biochemistry of vision, pioneered by Nobel laureate George Wald. In the mid-20th century, Wald's research elucidated the central role of vitamin A and its aldehyde form, retinal, in the visual process.[1][2] His work established that vision is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal within the rhodopsin molecule.[3]

While 11-cis-retinal was identified as the native chromophore of rhodopsin, the exploration of other geometric isomers of retinal was a natural progression of this research. In 1952, Hubbard and Wald reported that this compound could also combine with opsin to form a photosensitive pigment, which they named isorhodopsin .[4] This discovery was significant as it demonstrated that the binding pocket of opsin could accommodate isomers other than 11-cis-retinal, and that these artificial pigments were also capable of initiating a visual signal upon illumination, albeit with different efficiencies.[4][5]

Initially, this compound was primarily utilized as a synthetic tool to probe the structure and function of the opsin binding pocket.[6] For many years, it was not definitively identified as a naturally occurring chromophore in the eyes of most animal species.[5] However, its importance was dramatically expanded with the discovery in the early 1990s that its oxidized form, 9-cis-retinoic acid, is a potent, high-affinity ligand for a newly discovered class of nuclear receptors, the retinoid X receptors (RXRs).[7][8][9] This finding unveiled a second, distinct signaling pathway for retinoids, independent of the visual cycle, with profound implications for gene regulation, development, and metabolism.

Biochemical and Biophysical Properties

This compound shares the same molecular formula as other retinal isomers but differs in the configuration around the C9-C10 double bond. This stereochemical difference results in distinct physical and biological properties.

Spectroscopic Properties

The absorption spectrum of a retinoid is highly sensitive to its isomeric configuration and its environment (e.g., solvent polarity, binding to a protein). The spectral properties of this compound and related compounds are summarized in the table below. When bound to opsin to form isorhodopsin, the absorption maximum undergoes a significant red-shift into the visible range, a phenomenon known as the "opsin shift."

| Compound | Isomer | Solvent/Environment | Absorption Maximum (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference(s) |

| Retinal | 9-cis | Hexane | 366 | Not specified | [4] |

| Retinal | 11-cis | Not specified | ~380 | Not specified | [10] |

| Retinal | all-trans | Not specified | 370 | Not specified | [4] |

| Rhodopsin | 11-cis | In opsin | 498 | 40,600 | [4][11] |

| Isorhodopsin | 9-cis | In opsin | 486-487 | 43,000 | [4][6] |

| Blue-rhodopsin pigment | 9-cis | In blue opsin | Not specified | Not specified | [12] |

Binding Affinities

The affinity of 9-cis-retinoids for various binding proteins is crucial for their transport, metabolism, and function. The discovery of 9-cis-retinoic acid as an RXR ligand was a landmark, and its binding affinity is a key parameter in its biological activity.

| Ligand | Protein | Apparent Dissociation Constant (Kd) | Reference(s) |

| 9-cis-Retinoic Acid | Mouse RXRα | 15.7 nM | [9] |

| 9-cis-Retinoic Acid | Mouse RXRβ | 18.3 nM | [9] |

| 9-cis-Retinoic Acid | Mouse RXRγ | 14.1 nM | [9] |

Photoisomerization Quantum Yield

The quantum yield of photoisomerization is a measure of the efficiency with which a photon of light induces the cis-to-trans isomerization of the retinal chromophore. The quantum yield for isorhodopsin is notably lower than that of rhodopsin, indicating a less efficient photoactivation process.

| Pigment | Isomerization | Wavelength (nm) | Quantum Yield (Φ) | Reference(s) |

| Rhodopsin | 11-cis → all-trans | 500 | 0.65 ± 0.01 | [5] |

| Isorhodopsin | 9-cis → all-trans | Not specified | 0.26 ± 0.03 | [6] |

Key Signaling Pathways

This compound and its metabolites are key players in two major signaling pathways: the visual cycle in the retina and RXR-mediated gene regulation throughout the body.

The Visual Cycle and Isorhodopsin Formation

The canonical visual cycle is responsible for the regeneration of 11-cis-retinal to sustain vision.[13][14] While not the native chromophore, this compound can enter this cycle and bind to opsin to form the functional photopigment isorhodopsin. The pathway below illustrates the canonical visual cycle and the integration of this compound to form isorhodopsin.

Caption: The canonical visual cycle and the formation of isorhodopsin.

RXR-Mediated Signaling

This compound is oxidized to 9-cis-retinoic acid, which serves as a high-affinity ligand for the retinoid X receptor (RXR). RXR is a nuclear receptor that forms heterodimers with other nuclear receptors, such as the retinoic acid receptor (RAR), the vitamin D receptor (VDR), and the thyroid hormone receptor (TR). This heterodimerization is a central event in the regulation of gene expression by these signaling molecules. The binding of 9-cis-retinoic acid to RXR induces conformational changes that lead to the recruitment of coactivators and the initiation of target gene transcription.[15][16]

Caption: RXR-mediated signaling pathway activated by 9-cis-retinoic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of this compound

The following protocol is adapted from modern synthetic methods for producing 9-cis-retinoids.[7]

Objective: To synthesize this compound from all-trans-retinyl acetate via isomerization and subsequent oxidation.

Materials:

-

all-trans-retinyl acetate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry methylene chloride (CH₂Cl₂)

-

Manganese dioxide (MnO₂)

-

Dim light or red light conditions to prevent unwanted photoisomerization

Procedure:

-

Saponification of all-trans-retinyl acetate:

-

Dissolve all-trans-retinyl acetate in ethanol.

-

Add a solution of NaOH in water dropwise at 40°C under a nitrogen atmosphere in the dark.

-

Stir for 30 minutes.

-

Cool the mixture to 0°C and extract with hexanes (3x).

-

Wash the combined organic layers with ice water, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield all-trans-retinol.

-

-

Isomerization to 9-cis-retinol (Catalytic Method):

-

Note: This step often involves specialized catalysts and conditions, such as transition metal catalysts (e.g., (CH₃CN)₂PdCl₂) and controlled heating, potentially with microwave irradiation, to favor the formation of the 9-cis isomer. A detailed protocol for a specific catalytic isomerization can be found in the cited literature.[7] The output is typically a mixture of isomers requiring purification.

-

-

Purification of 9-cis-retinol:

-

The mixture of retinol isomers is typically separated using high-performance liquid chromatography (HPLC) on a silica or other suitable stationary phase.

-

-

Oxidation to this compound:

-

Dissolve the purified 9-cis-retinol in dry methylene chloride in the dark.

-

Add manganese dioxide (MnO₂) and stir the mixture overnight at room temperature.

-

Filter the mixture and evaporate the filtrate under vacuum.

-

Dissolve the resulting oil in hexane and cool to -80°C to crystallize the this compound.

-

In Vitro Regeneration of Rhodopsin to Isorhodopsin

This protocol describes the in vitro formation of isorhodopsin from bovine rod outer segments (ROS) and this compound.

Objective: To regenerate bleached opsin with this compound to form isorhodopsin and characterize it spectrophotometrically.

Materials:

-

Isolated bovine rod outer segments (ROS)

-

Buffer (e.g., phosphate buffer, pH 7.0)

-

Hydroxylamine (freshly prepared)

-

This compound solution (in a suitable solvent like ethanol)

-

Spectrophotometer

Procedure:

-

Preparation of Bleached ROS:

-

Isolate ROS from bovine retinas using standard methods (e.g., sucrose gradient centrifugation) under dim red light.

-

Bleach the ROS suspension with white light in the presence of hydroxylamine to convert all rhodopsin to opsin and retinal oxime.

-

Wash the bleached ROS extensively to remove retinal oxime and hydroxylamine.

-

-

Regeneration with this compound:

-

Suspend the bleached ROS in the buffer to a known concentration of opsin.

-

In the dark, add a molar excess of this compound solution to the ROS suspension.

-

Incubate the mixture in the dark at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-2 hours) to allow for pigment formation.

-

-

Spectrophotometric Analysis:

-

Record the absorption spectrum of the regenerated pigment from approximately 300 nm to 700 nm.

-

A peak around 486 nm indicates the formation of isorhodopsin.

-

To confirm the formation of a photosensitive pigment, expose the sample to white light and record the spectrum again. The disappearance of the 486 nm peak and the appearance of the all-trans-retinal spectrum (around 380 nm) confirms the photosensitivity of the formed isorhodopsin.

-

Retinoid X Receptor (RXR) Ligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for RXR.[11]

Objective: To measure the binding affinity of a ligand for RXRα by its ability to compete with a radiolabeled 9-cis-retinoic acid.

Materials:

-

COS-7 cells (or other suitable cell line)

-

Expression vector for human RXRα

-

Transfection reagent (e.g., Polybrene)

-

Cell lysis buffer

-

[³H]-9-cis-retinoic acid (radioligand)

-

Unlabeled 9-cis-retinoic acid (for determining non-specific binding)

-

Test compounds

-

Hydroxylapatite gel

-

Scintillation counter and fluid

Procedure:

-

Preparation of Nuclear Extracts:

-

Transfect COS-7 cells with the RXRα expression vector.

-

After expression, lyse the cells and isolate the nuclei by centrifugation.

-

Prepare a nuclear extract containing the RXRα protein.

-

-

Competitive Binding Assay:

-

In a series of tubes, incubate a fixed amount of the nuclear extract with a constant concentration of [³H]-9-cis-retinoic acid (e.g., 50 nM).

-

To these tubes, add increasing concentrations of the unlabeled test compound. Include a control with a large excess of unlabeled 9-cis-retinoic acid to determine non-specific binding.

-

Incubate the mixtures to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add hydroxylapatite gel to each tube to bind the protein-ligand complexes.

-

Wash the gel to remove the unbound radioligand.

-

-

Quantification:

-

Elute the bound ligand from the gel or directly measure the radioactivity of the gel using a scintillation counter.

-

Plot the percentage of bound [³H]-9-cis-retinoic acid as a function of the concentration of the test compound.

-

Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Conclusion

The discovery of this compound and its subsequent characterization have had a profound and lasting impact on our understanding of vision and nuclear receptor signaling. Initially identified as the chromophore of the artificial visual pigment isorhodopsin, its role expanded dramatically with the discovery that its metabolite, 9-cis-retinoic acid, is the natural ligand for the retinoid X receptor. This dual functionality places this compound at the crossroads of two fundamental biological processes. The experimental protocols and quantitative data presented in this guide provide a technical foundation for researchers working with this important molecule. The signaling pathway diagrams offer a visual framework for understanding its complex roles in cellular function. Continued research into the metabolism, regulation, and therapeutic potential of 9-cis-retinoids promises to yield further insights into human health and disease.

References

- 1. George Wald | Nobel Prize, Vision Research & Physiology | Britannica [britannica.com]

- 2. nobelprize.org [nobelprize.org]

- 3. Retinal [chm.bris.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of three RXR genes that mediate the action of 9-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Absorption SPectrum [sas.upenn.edu]

- 11. Isorhodopsin rather than rhodopsin mediates rod function in RPE65 knock-out mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Visual cycle - Wikipedia [en.wikipedia.org]

- 14. oculogenetica.com [oculogenetica.com]

- 15. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 16. Homodimer formation of retinoid X receptor induced by 9-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 9-Cis-Retinal in Isorhodopsin: A Technical Guide to its Formation and Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the 9-cis-retinal isomer in the formation and function of isorhodopsin, an artificial visual pigment that serves as an invaluable tool in vision research. While not the endogenous chromophore in most animal visual systems, the study of isorhodopsin provides crucial insights into the mechanisms of G protein-coupled receptor (GPCR) activation, photochemistry, and the structural constraints of the retinal binding pocket. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways.

Formation of Isorhodopsin: A Tale of Two Isomers

Isorhodopsin is formed through the covalent binding of this compound to the apoprotein opsin, via a protonated Schiff base linkage with a specific lysine residue in the seventh transmembrane domain.[1] This process is analogous to the formation of rhodopsin from 11-cis-retinal. However, the rate of isorhodopsin synthesis is significantly slower than that of rhodopsin, typically 5- to 10-fold slower depending on the specific conditions.[1] This difference in formation kinetics is attributed to the higher energy content of isorhodopsin compared to rhodopsin, estimated to be approximately 5 kcal/mol greater.[1]

The incorporation of this compound into the binding pocket of opsin is considered a suboptimal "induced misfit," leading to strain in various parts of the chromophore, including the ring and methyl docking sites, as well as several single and double bonds.[2] Despite this, this compound can stably incorporate, forming a functional, albeit less sensitive, photosensitive pigment.[2]

Quantitative Data Summary

The functional and physical properties of isorhodopsin have been extensively characterized and are compared with rhodopsin in the tables below.

Table 1: Spectroscopic and Photochemical Properties of Isorhodopsin vs. Rhodopsin

| Property | Isorhodopsin | Rhodopsin | Reference(s) |

| Chromophore | This compound | 11-cis-retinal | [1][2] |

| Absorbance Maximum (λmax) | 486 ± 2 nm | 498 ± 2 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 43,000 M⁻¹cm⁻¹ | 40,600 M⁻¹cm⁻¹ | [3] |

| Photoisomerization Quantum Yield (Φ) | ~0.25 (wavelength and temperature dependent) | ~0.67 (largely independent of wavelength and temperature) | [2][4] |

| Bathorhodopsin Formation Time | ~600 fs | ~200 fs | [2] |

Table 2: Thermal Stability and G Protein Activation

| Property | Isorhodopsin | Rhodopsin | Reference(s) |

| Relative Thermal Stability | Less stable than rhodopsin | More stable than isorhodopsin and opsin | [5][6] |

| Rate of G Protein (Transducin) Activation | Reduced kinetics at low light intensity | Higher efficiency | [2] |

| Active State Intermediate | Metarhodopsin II (same as rhodopsin) | Metarhodopsin II | [2] |

Experimental Protocols

The study of isorhodopsin relies on a variety of sophisticated biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

In Vitro Synthesis and Purification of Isorhodopsin

Objective: To reconstitute isorhodopsin from bovine opsin and this compound for functional and structural studies.

Methodology:

-

Preparation of Opsin: Rod outer segments (ROS) are isolated from bovine retinas and purified. Rhodopsin is then bleached with light in the presence of hydroxylamine to hydrolyze the Schiff base and remove the all-trans-retinal, yielding opsin. The resulting opsin is washed to remove residual retinal oxime and hydroxylamine.

-

Reconstitution: A solution of this compound in a suitable solvent (e.g., ethanol) is added to the purified opsin suspension in the dark. The mixture is incubated, typically for several hours at room temperature, to allow for the formation of the Schiff base linkage. The formation of isorhodopsin can be monitored spectrophotometrically by the appearance of the characteristic absorbance peak around 486 nm.[1]

-

Purification: The reconstituted isorhodopsin is solubilized in a mild detergent (e.g., dodecyl maltoside) and purified using affinity chromatography, often with a concanavalin A-Sepharose column that binds the carbohydrate moieties of rhodopsin.

Determination of Photoisomerization Quantum Yield

Objective: To quantify the efficiency of the light-induced isomerization of this compound to all-trans-retinal within the isorhodopsin molecule.

Methodology:

-

Low-Temperature Actinometry: This technique is performed at low temperatures (e.g., 77 K) to trap the initial photoproduct, bathorhodopsin.[4]

-

Sample Preparation: A purified sample of isorhodopsin in a cryoprotectant solution (e.g., glycerol-buffer mixture) is cooled to 77 K in a quartz cuvette.

-

Irradiation and Spectroscopy: The sample is irradiated with monochromatic light at a specific wavelength. The absorption spectrum is measured before and after irradiation to determine the amount of isorhodopsin converted to bathorhodopsin.

-

Internal Standard: The quantum yield of the isorhodopsin to bathorhodopsin transition is often determined relative to the known quantum yield of the rhodopsin to bathorhodopsin transition (Φ = 0.67), which is used as an internal standard under identical conditions.[4]

High-Performance Liquid Chromatography (HPLC) Analysis of Retinal Isomers

Objective: To identify and quantify the retinal isomers present before and after photobleaching of isorhodopsin.

Methodology:

-

Extraction: The retinal chromophore is extracted from the protein by denaturation with a solvent like methanol or ethanol, often in the presence of hydroxylamine to form the more stable retinal oxime derivatives.[1]

-

Chromatographic Separation: The extracted retinal oximes are separated using a normal-phase or reversed-phase HPLC column.[7][8]

-

Mobile Phase: A typical mobile phase for normal-phase HPLC is a mixture of hexane and ethyl acetate.[8]

-

Detection: The eluted isomers are detected by their UV-Visible absorbance at a characteristic wavelength (e.g., ~360 nm for retinal oximes).[8]

-

Quantification: The amount of each isomer is quantified by comparing the peak area to that of known standards.

G Protein (Transducin) Activation Assay (GTPγS Binding Assay)

Objective: To measure the rate and extent of G protein activation by light-activated isorhodopsin.

Methodology:

-

Membrane Preparation: Rod outer segment membranes containing isorhodopsin and the G protein transducin are prepared.

-

Assay Components: The assay mixture contains the membranes, a non-hydrolyzable GTP analog labeled with a radioisotope (e.g., [³⁵S]GTPγS), and GDP.[9][10]

-

Activation: The sample is exposed to a flash of light to activate isorhodopsin to Metarhodopsin II.

-

GTPγS Binding: Activated isorhodopsin catalyzes the exchange of GDP for GTPγS on the alpha subunit of transducin.

-

Measurement: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to transducin is measured by scintillation counting after separating the protein-bound and free nucleotide, often by filtration.[9][10]

Signaling Pathways and Molecular Mechanisms

The activation of the visual signaling cascade by isorhodopsin follows a similar, though less efficient, pathway to that of rhodopsin.

The Isorhodopsin Photocycle

Upon absorption of a photon, the this compound chromophore of isorhodopsin undergoes photoisomerization to the all-trans configuration. This event triggers a series of conformational changes in the opsin protein, leading to the formation of a series of short-lived intermediates. Notably, both rhodopsin and isorhodopsin converge to a common first stable photoproduct, bathorhodopsin.[2] From bathorhodopsin, the photocascade proceeds through the same intermediates as rhodopsin (lumirhodopsin, metarhodopsin I, and metarhodopsin II), albeit with different kinetics.[2]

Caption: The photocycle of isorhodopsin, initiated by light absorption.

G Protein Activation Cascade

The active state, Metarhodopsin II (Meta II), is responsible for activating the heterotrimeric G protein, transducin. Meta II acts as a guanine nucleotide exchange factor (GEF), catalyzing the exchange of GDP for GTP on the α-subunit of transducin (Gαt). The GTP-bound Gαt then dissociates from the βγ-subunits and activates phosphodiesterase (PDE), which hydrolyzes cGMP. The resulting decrease in cGMP concentration leads to the closure of cGMP-gated ion channels and hyperpolarization of the photoreceptor cell membrane, initiating the neural signal.

Caption: G protein activation cascade initiated by active isorhodopsin (Metarhodopsin II).

Conclusion

The study of isorhodopsin, formed from this compound, provides a powerful comparative model to understand the intricacies of visual pigment function. The differences in its formation rate, photochemical properties, and thermal stability compared to rhodopsin highlight the exquisite tuning of the opsin binding pocket for the native 11-cis-retinal chromophore. Despite its lower efficiency, isorhodopsin's ability to activate the phototransduction cascade underscores the fundamental robustness of the GPCR signaling mechanism. For researchers in vision science and drug development, isorhodopsin remains a key tool for probing the structure-function relationships of rhodopsin and for screening potential therapeutic agents that target the visual cycle.

References

- 1. mdpi.com [mdpi.com]

- 2. A comparison of the efficiency of G protein activation by ligand-free and light-activated forms of rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isorhodopsin rather than rhodopsin mediates rod function in RPE65 knock-out mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparison of the efficiency of G protein activation by ligand-free and light-activated forms of rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of intermediate conformations in the photocycle of the light-driven sodium-pumping rhodopsin KR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fourier-transform infrared difference spectroscopy of rhodopsin and its photoproducts at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A reversed-phase high-performance liquid chromatographic method to analyze retinal isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

The intricate role of 9-cis-retinal in retinal neuron signaling pathways: A technical guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the signaling pathways of 9-cis-retinal in retinal neurons. This whitepaper provides a detailed examination of the critical role this retinoid plays in vision, from the canonical phototransduction cascade to the specialized cone visual cycle, and explores its non-canonical functions. The guide presents a wealth of quantitative data, detailed experimental protocols, and novel visualizations of the complex molecular interactions within the retina.

This compound, a geometric isomer of retinal, is a key chromophore in the visual cycle. While 11-cis-retinal is the primary chromophore in rod photoreceptors, this compound plays a crucial role, particularly in the cone-mediated visual pathway. This guide elucidates the enzymatic processes involved in its formation and its interaction with various retinal proteins, providing a foundational understanding for research into retinal health and disease.

Quantitative Insights into this compound Interactions

The binding affinities and reaction kinetics of this compound and its precursors are fundamental to understanding their physiological roles. The following tables summarize key quantitative data from various studies.

| Molecule | Binding Protein | Dissociation Constant (Kd) | Reference |

| This compound | Cellular Retinol-Binding Protein I (CRBP-I) | 8 nM | [1][2] |

| This compound | Cellular Retinol-Binding Protein II (CRBP-II) | 5 nM | [1][2] |

| 9-cis-retinol | Cellular Retinol-Binding Protein I (CRBP-I) | 11 nM | [3] |

| 9-cis-retinol | Cellular Retinol-Binding Protein II (CRBP-II) | 68 nM | [3] |

| This compound | Cellular Retinaldehyde-Binding Protein (CRALBP) | 51 nM | [4] |

| Reaction | Enzyme | Second-Order Rate Constant | Reference |

| Isorhodopsin Regeneration | Opsin + this compound | 900 M⁻¹s⁻¹ | [5] |

| Rhodopsin Regeneration | Opsin + 11-cis-retinal | 1000 M⁻¹s⁻¹ | [5] |

| Enzyme | Substrate | Cofactor | pH Optimum | Reference |

| 9-cis-retinol dehydrogenase | 9-cis-retinol | NAD⁺ | 7.5 - 8.0 | [6] |

Signaling Pathways of this compound in Retinal Neurons

This compound is integral to two primary signaling pathways in the retina: the canonical phototransduction cascade, where it can substitute for 11-cis-retinal to form isorhodopsin, and the cone-specific visual cycle, which is crucial for vision in bright light.

The Phototransduction Cascade

The process of converting light into a neuronal signal begins with the photoisomerization of the retinal chromophore bound to opsin. While 11-cis-retinal is the endogenous chromophore for rhodopsin in rods, this compound can also bind to opsin to form a functional photopigment called isorhodopsin.[7][8][9] Upon absorbing a photon, this compound isomerizes to all-trans-retinal, triggering a conformational change in the opsin protein. This activates the G-protein transducin, which in turn activates phosphodiesterase (PDE).[10] PDE hydrolyzes cyclic GMP (cGMP), leading to the closure of cGMP-gated ion channels and hyperpolarization of the photoreceptor cell membrane. This change in membrane potential modulates neurotransmitter release at the synaptic terminal, thereby transmitting the visual signal to downstream neurons.

Caption: Figure 1: this compound in the Phototransduction Cascade.

The Cone-Specific Visual Cycle

Cones, responsible for color vision and vision in bright light, have a high metabolic demand and require rapid regeneration of their photopigment. To meet this demand, cones utilize a secondary visual cycle, in addition to the canonical RPE-mediated cycle, that involves Müller glial cells.[11][12][13][14] In this pathway, all-trans-retinol, the product of photopigment bleaching, is transported from cones to Müller cells.[11][15] Within the Müller cells, an isomerase, potentially Dihydroceramide Desaturase 1 (DES1), converts all-trans-retinol to 11-cis-retinol.[11][14] This 11-cis-retinol is then transported back to the cones, where it is oxidized to 11-cis-retinal by a retinol dehydrogenase, ready to regenerate the cone photopigment.[11][16] this compound is a key player in studying this pathway as exogenous 9-cis-retinol can be used to robustly regenerate cone pigments, indicating that cones possess the necessary enzymatic machinery to oxidize cis-retinols to their corresponding aldehydes.[17]

Caption: Figure 2: The Cone-Müller Cell Visual Cycle.

Non-Canonical Signaling

Beyond its role in phototransduction, retinoids, including metabolites of this compound such as 9-cis-retinoic acid, can engage in non-canonical signaling pathways. These pathways are independent of the direct transcriptional regulation typically associated with retinoic acid receptors (RAR and RXR) in the nucleus.[18] For instance, 9-cis-retinoic acid has been shown to rapidly activate the PI3K signaling pathway in neuronal cells, a process that is independent of transcription and translation.[18] This suggests a role for this compound metabolites in modulating neuronal functions such as differentiation and survival through rapid, non-genomic mechanisms.

Caption: Figure 3: Non-Canonical Signaling of 9-cis-Retinoic Acid.

Key Experimental Protocols

A variety of sophisticated techniques are employed to investigate the roles of this compound in retinal neurons. Detailed methodologies for three key experimental approaches are provided below.

In Vitro Rhodopsin/Isorhodopsin Regeneration Assay

This assay measures the ability of opsin to combine with a retinal isomer to form a functional photopigment.

Objective: To quantify the rate and extent of isorhodopsin formation from opsin and this compound.

Materials:

-

Purified rod outer segment (ROS) membranes containing opsin

-

This compound (and 11-cis-retinal for comparison)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Spectrophotometer

Procedure:

-

Prepare a suspension of bleached ROS membranes in the buffer solution.

-

Add a molar excess of this compound (typically dissolved in a small volume of ethanol) to the ROS suspension.

-

Incubate the mixture in the dark at a controlled temperature (e.g., 37°C).

-

At various time points, record the absorbance spectrum of the suspension.

-

Monitor the increase in absorbance at the wavelength maximum for isorhodopsin (approximately 487 nm).

-

Calculate the amount of regenerated pigment based on the change in absorbance, using the extinction coefficient for isorhodopsin.

-

The kinetics of regeneration can be determined by plotting the amount of regenerated pigment as a function of time.[5][9][19][20]

Caption: Figure 4: In Vitro Isorhodopsin Regeneration Assay Workflow.

Electroretinography (ERG) in Mice

ERG is a non-invasive technique used to assess the function of the retina in response to a light stimulus.

Objective: To measure the electrical activity of the retina in vivo following the administration of this compound or its precursors.

Materials:

-

Mouse model (e.g., wild-type or a model of retinal degeneration)

-

ERG recording system (including light source, electrodes, amplifier, and computer)

-

Anesthetic (e.g., ketamine/xylazine)

-

Mydriatic agent (to dilate the pupils)

-

Corneal electrode, reference electrode, and ground electrode

-

This compound or a pro-drug like 9-cis-retinyl acetate for administration (e.g., by oral gavage)

Procedure:

-

Dark-adapt the mouse overnight.

-

Anesthetize the mouse and dilate its pupils.

-

Place the electrodes: the corneal electrode on the cornea, the reference electrode subcutaneously near the eye, and the ground electrode subcutaneously on the tail or back.

-

Present a series of light flashes of varying intensity to the eye.

-

Record the electrical responses from the retina. The a-wave of the ERG primarily reflects photoreceptor activity, while the b-wave reflects the activity of downstream bipolar cells.

-

For studies involving this compound, the compound is administered prior to the ERG recordings, and the results are compared to vehicle-treated controls to assess its effect on retinal function.[14][15][17]

Caption: Figure 5: Electroretinography (ERG) Experimental Workflow.

Single-Cell Suction Electrode Recording from Photoreceptors

This technique allows for the direct measurement of the light-evoked electrical responses of individual photoreceptor cells.

Objective: To record the photoresponses of single rod or cone photoreceptors to study the effects of this compound on their function.

Materials:

-

Isolated retina from an animal model (e.g., salamander or mouse)

-

Recording chamber with perfusion system

-

Inverted microscope with infrared illumination

-

Micropipette puller and microforge

-

Suction electrode recording setup (including amplifier and data acquisition system)

-

Ringer's solution

-

This compound or 9-cis-retinol

Procedure:

-

Dissect the retina and prepare a suspension of photoreceptor cells or small pieces of retina.

-

Transfer the retinal preparation to the recording chamber perfused with oxygenated Ringer's solution.

-

Under infrared illumination, use a glass suction electrode to gently draw the outer or inner segment of a single photoreceptor into the electrode tip.

-

Deliver calibrated light flashes to the photoreceptor and record the resulting changes in membrane current.

-

To study the effects of this compound, the compound can be added to the perfusion solution, and the photoresponses can be recorded before and after its application to assess changes in sensitivity and kinetics.[1][2][3]

Caption: Figure 6: Single-Cell Suction Recording Workflow.

This technical guide provides a comprehensive overview of the current understanding of this compound signaling in retinal neurons. The presented data, pathways, and protocols offer a valuable resource for researchers dedicated to unraveling the complexities of vision and developing novel therapeutic strategies for retinal diseases.

References

- 1. Single-cell Suction Recordings from Mouse Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Tools – Burns & Pugh lab [photoreceptor.faculty.ucdavis.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. The Retina-Based Visual Cycle | Annual Reviews [annualreviews.org]

- 6. researchgate.net [researchgate.net]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. Biosynthesis of 9-cis-retinoic acid in vivo. The roles of different retinol dehydrogenases and a structure-activity analysis of microsomal retinol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Visual cycle proteins: Structure, function, and roles in human retinal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel cone visual cycle in the cone-dominated retina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Cone-specific Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Enhancing Understanding of the Visual Cycle by Applying CRISPR/Cas9 Gene Editing in Zebrafish [frontiersin.org]

- 13. Visual cycle - Wikipedia [en.wikipedia.org]

- 14. The retina visual cycle is driven by cis retinol oxidation in the outer segments of cones | Visual Neuroscience | Cambridge Core [cambridge.org]

- 15. cis Retinol oxidation regulates photoreceptor access to the retina visual cycle and cone pigment regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Non-canonical retinoid signaling in neural development, regeneration and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. non-canonical-retinoid-signaling-in-neural-development-regeneration-and-synaptic-function - Ask this paper | Bohrium [bohrium.com]

- 18. Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Step-By-Step Instructions for Retina Recordings with Perforated Multi Electrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]

The intricate dance of vision: A technical guide to the interaction of 9-cis-Retinal with Cellular Retinaldehyde-Binding Protein (CRALBP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted interaction between 9-cis-retinal and the cellular retinaldehyde-binding protein (CRALBP). CRALBP, a key player in the visual cycle, is a 36-kDa water-soluble protein that chaperones retinoids, ensuring the continuous regeneration of visual pigments essential for sight.[1][2] While its primary known ligand is 11-cis-retinal, the interaction with this compound reveals a secondary, yet significant, catalytic function of the protein and offers deeper insights into the molecular underpinnings of vision and retinal diseases.[3][4]

Quantitative Analysis of CRALBP and this compound Interaction

CRALBP exhibits a high, nanomolar binding affinity for cis-retinoids, a critical feature for its function in the visual cycle.[3] While the affinity for 11-cis-retinal is highest, the binding of this compound is also robust, highlighting the protein's specificity for cis-isomers over trans-isomers.[3][5] Mutations in the CRALBP gene (RLBP1) can disrupt these vital retinoid interactions, leading to a range of autosomal recessive retinal diseases, including retinitis pigmentosa and Bothnia dystrophy.[2][6]

| Ligand | Protein | Dissociation Constant (Kd) | Method | Reference |

| This compound | CRALBP | 53.3 nM | Fluorescence Spectroscopy | [7] |

| 11-cis-Retinal | CRALBP | < 20 nM | Not Specified | [8] |

| 11-cis-Retinol | CRALBP | ~50 nM | Not Specified | [8] |

| This compound | CRBP-I | 8 nM | Fluorescence Spectroscopy | [7] |

| This compound | CRBP-II | 5 nM | Fluorescence Spectroscopy | [7] |

| 9-cis-Retinol | CRBP-I | 11 nM | Fluorescence Spectroscopy | [9] |

| 9-cis-Retinol | CRBP-II | 68 nM | Fluorescence Spectroscopy | [9] |

The Dual Role of CRALBP: Chaperone and Isomerase

Beyond its established role as a retinoid chaperone, CRALBP demonstrates a remarkable secondary function as a thermal isomerase when bound to this compound.[3][4] In the dark, CRALBP catalyzes the conversion of this compound to 9,13-dicis-retinal.[3][10] This activity is distinct from the light-dependent isomerization that occurs in photoreceptor cells and underscores the complex catalytic capabilities of this protein.[3]

The proposed mechanism for this isomerization involves a network of ordered water molecules within the binding pocket of CRALBP.[3][4] These water molecules facilitate a proton transfer, with Glu202 acting as the initial proton donor, leading to the isomerization at the C13-C14 double bond of the retinal molecule.[3][4]

Structural Insights into the CRALBP:this compound Complex

X-ray crystallography studies of the CRALBP mutant R234W in complex with this compound have provided high-resolution structural data, revealing a distinct binding niche for this compound compared to 11-cis-retinal.[3] This structural difference is crucial for understanding the protein's specificity and its catalytic activity towards this compound. The binding pocket's shape and the presence of key residues create an environment that not only accommodates the 9-cis isomer but also facilitates its conversion to 9,13-dicis-retinal.[3]

Experimental Protocols

A variety of experimental techniques have been employed to elucidate the interaction between this compound and CRALBP.

Retinoid Binding Assays

These assays are fundamental to determining the affinity and specificity of CRALBP for different retinoid isomers.

-

Fluorescence Spectroscopy: This method is used to determine the apparent dissociation constants (K'd) by monitoring the changes in protein fluorescence upon binding of the retinoid.[9]

-

Recombinant CRALBP is titrated with a solution of this compound.

-

The intrinsic tryptophan fluorescence of the protein is monitored.

-

The change in fluorescence intensity is plotted against the retinoid concentration.

-

The data is fitted to a binding equation to calculate the K'd.

-

-

UV/Visible Spectroscopy: This technique is used to characterize the formation of the CRALBP:this compound complex and to monitor the isomerization reaction.[3]

-

The absorption spectrum of apo-CRALBP is recorded.

-

This compound is added, and the spectral shift indicating complex formation is observed.

-

For isomerization studies, the complex is incubated at 37°C, and spectral changes are monitored over time.[3]

-

Isomerase Activity Analysis

These methods are used to identify and quantify the product of the CRALBP-catalyzed isomerization of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the different retinoid isomers.[3]

-

The CRALBP:this compound complex is incubated at 37°C for various time points.

-

The retinoids are extracted from the protein using an organic solvent.

-

The extracted retinoids are separated on a normal-phase HPLC column.

-

The peaks corresponding to this compound and 9,13-dicis-retinal are identified and quantified by their retention times and absorption spectra.[3]

-

-

¹H-NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to definitively identify the structure of the isomerization product.[3]

-

The product of the isomerization reaction is purified by HPLC.

-

The purified retinoid is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The ¹H-NMR spectrum is acquired.

-

The chemical shifts and coupling constants of the protons are compared to those of known retinal isomers to confirm the structure of 9,13-dicis-retinal.[3]

-

Structural Analysis

-

X-ray Crystallography: This powerful technique provides a detailed three-dimensional structure of the CRALBP:this compound complex.[3]

-

The CRALBP protein (or a mutant) is co-crystallized with this compound.

-

The crystals are subjected to X-ray diffraction.

-

The diffraction data is processed to generate an electron density map.

-

A model of the protein-ligand complex is built into the electron density map and refined to high resolution.[3]

-

Signaling Pathways and Experimental Workflows

The interaction of CRALBP with this compound is situated within the broader context of the visual cycle, a critical pathway for sustaining vision.

References

- 1. Retinaldehyde-binding protein 1 - Wikipedia [en.wikipedia.org]

- 2. CRALBP supports the mammalian retinal visual cycle and cone vision - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Cellular Retinaldehyde-Binding Protein Has Secondary Thermal this compound Isomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of deficiency in the RLBP1-encoded visual cycle protein CRALBP on visual dysfunction in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. researchgate.net [researchgate.net]

- 9. Binding affinities of CRBPI and CRBPII for 9-cis-retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human Cellular Retinaldehyde-Binding Protein Has Secondary Thermal this compound Isomerase Activity [agris.fao.org]

An In-depth Technical Guide on the Binding Affinity of 9-Cis-Retinal to CRBPI and CRBPII

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Retinol-Binding Proteins I (CRBPI) and II (CRBPII) are small cytosolic proteins that play a crucial role in the intracellular transport and metabolism of vitamin A (retinol) and its derivatives, collectively known as retinoids. These proteins act as chaperones, solubilizing the hydrophobic retinoids and delivering them to specific enzymes for processes such as esterification or oxidation to retinoic acid. 9-cis-retinal is a naturally occurring stereoisomer of retinal that serves as the chromophore of some visual pigments and is a precursor to 9-cis-retinoic acid, a potent ligand for the Retinoid X Receptor (RXR). Understanding the binding affinity and specificity of this compound to CRBPI and CRBPII is fundamental for elucidating its metabolic fate and its role in signaling pathways relevant to various physiological and pathological processes.

This technical guide provides a comprehensive overview of the binding affinity of this compound to CRBPI and CRBPII, including quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Binding Affinity of Retinoids to CRBPI and CRBPII

The binding affinities of this compound and other relevant retinoids to CRBPI and CRBPII have been determined using fluorescence spectroscopy. The apparent dissociation constants (Kd) are summarized in the table below. Lower Kd values indicate a higher binding affinity.

| Retinoid | Protein | Apparent Dissociation Constant (Kd) (nM) |

| This compound | CRBPI | 8 [1] |

| This compound | CRBPII | 5 [1] |

| all-trans-Retinal | CRBPI | 9[1] |

| all-trans-Retinal | CRBPII | 11[1] |

| 9-cis-Retinol | CRBPI | 11[1] |

| 9-cis-Retinol | CRBPII | 68[1] |

| all-trans-Retinol | CRBPI | ~10 |

| all-trans-Retinol | CRBPII | ~10 |

Experimental Protocols: Fluorescence Titration Assay

The binding affinities presented in this guide were determined using a fluorescence titration assay that measures the quenching of intrinsic tryptophan fluorescence of the apo-CRBPs upon ligand binding.[1]

Principle

CRBPI and CRBPII contain tryptophan residues that fluoresce when excited with ultraviolet light. When a retinoid ligand binds to the protein's hydrophobic pocket, it can quench this intrinsic fluorescence through a process of fluorescence resonance energy transfer (FRET) or other quenching mechanisms. The extent of quenching is dependent on the concentration of the ligand and can be used to determine the binding affinity. For retinols, which are fluorescent, the binding can also be monitored by the enhancement of the ligand's own fluorescence upon binding to the protein.[1] However, since this compound does not fluoresce under these conditions, its binding is monitored via the quenching of the protein's fluorescence.[1]

Materials and Reagents

-

Purified recombinant human or rat CRBPI and CRBPII

-

This compound and other retinoids of interest

-

Buffer: A suitable buffer such as potassium phosphate buffer (e.g., 50 mM, pH 7.2)

-

Spectrofluorometer

Procedure

-

Preparation of Apo-Protein: A solution of apo-CRBPI or apo-CRBPII is prepared in the assay buffer to a final concentration typically in the low micromolar range (e.g., 1-2 µM).

-

Fluorescence Measurement Setup: The spectrofluorometer is set to excite the protein solution at 280 nm, and the emission is monitored at the wavelength of maximum tryptophan fluorescence, typically around 340 nm.[1] The spectral bandpasses for both excitation and emission are usually set to a narrow width (e.g., 4 nm) to ensure specificity.[1]

-

Titration: A concentrated stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and is added in small aliquots to the protein solution in the cuvette. After each addition, the solution is gently mixed and allowed to equilibrate for a few minutes (e.g., 5 minutes) before the fluorescence intensity is recorded.[1] The additions are continued until the fluorescence signal no longer changes significantly, indicating saturation of the binding sites.

-

Data Analysis: The change in fluorescence intensity is plotted against the total concentration of this compound. The apparent dissociation constant (Kd) is then determined by fitting the data to a one-site binding equation using non-linear regression analysis.[1] This method is more accurate than linearization methods such as the Scatchard plot.[1]

The one-site binding (hyperbola) equation is as follows:

Where:

-

Y is the change in fluorescence intensity

-

Bmax is the maximum change in fluorescence at saturation

-

X is the concentration of the free ligand

-

Kd is the dissociation constant

-

Mandatory Visualizations

Experimental Workflow: Fluorescence Titration

The following diagram illustrates the general workflow for determining the binding affinity of this compound to CRBPI or CRBPII using fluorescence titration.

Signaling Pathway: Role of CRBPI/II in this compound Metabolism

CRBPI and CRBPII are key players in the intracellular metabolism of retinoids, including the pathway leading to the synthesis of 9-cis-retinoic acid. They act as chaperones, delivering this compound to specific enzymes for oxidation. Several dehydrogenase enzymes have been implicated in this process.

Conclusion

The high binding affinity of this compound to both CRBPI and CRBPII, with dissociation constants in the low nanomolar range, underscores the crucial role of these proteins in chaperoning this important retinoid.[1] The data indicates that CRBPII has a slightly higher affinity for this compound compared to CRBPI. This chaperoning is essential for protecting the reactive aldehyde group of this compound and for facilitating its delivery to the active sites of metabolic enzymes, such as retinol dehydrogenases, for its conversion to 9-cis-retinoic acid.[1][2] This controlled metabolic channeling is vital for regulating the levels of 9-cis-retinoic acid, a key signaling molecule that modulates gene expression through the activation of RXRs. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals in the field of retinoid biology and drug development, enabling further investigation into the intricate roles of CRBPI and CRBPII in health and disease.

References

The Endogenous Biosynthesis of 9-cis-Retinoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-cis-Retinoic acid (9-cis-RA) is a potent signaling molecule and a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Its ability to activate a broad range of nuclear receptor heterodimers makes it a crucial regulator of gene expression involved in cellular differentiation, proliferation, and apoptosis. Understanding the endogenous pathways that govern the biosynthesis of 9-cis-RA is therefore of paramount importance for researchers in various fields, including developmental biology, oncology, and metabolic diseases, as well as for professionals engaged in the development of retinoid-based therapeutics. This technical guide provides an in-depth overview of the core biosynthetic pathways of 9-cis-RA, presenting key enzymes, quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and workflows.

Core Biosynthetic Pathways

The endogenous synthesis of 9-cis-retinoic acid is a multi-step process involving the enzymatic conversion of dietary vitamin A (retinol) and its derivatives. While several potential pathways have been elucidated, the primary route involves the stereospecific oxidation of 9-cis-retinol.

The Canonical Pathway: From 9-cis-Retinol to 9-cis-Retinoic Acid

The most well-characterized pathway for 9-cis-RA biosynthesis begins with the formation of 9-cis-retinol. While the precise mechanism of the isomerization of all-trans-retinol to 9-cis-retinol in vivo is still under investigation, it is a critical preceding step. The subsequent conversion of 9-cis-retinol to 9-cis-retinoic acid is a two-step oxidative process catalyzed by specific dehydrogenases.

-

Oxidation of 9-cis-Retinol to 9-cis-Retinaldehyde: This initial, rate-limiting step is catalyzed by a stereospecific 9-cis-retinol dehydrogenase (RDH). RDH4 has been identified as a key enzyme in this conversion, exhibiting a preference for 9-cis-retinol over its all-trans isomer.[1][2] This membrane-bound enzyme belongs to the short-chain alcohol dehydrogenase/reductase (SDR) superfamily.[1]

-

Oxidation of 9-cis-Retinaldehyde to 9-cis-Retinoic Acid: The second and irreversible step involves the oxidation of 9-cis-retinaldehyde to 9-cis-retinoic acid. This reaction is catalyzed by retinaldehyde dehydrogenases (RALDHs). Specifically, RALDH4 has been shown to exhibit high activity for the oxidation of 9-cis-retinal.[3]

Diagram of the canonical 9-cis-retinoic acid biosynthetic pathway.

Alternative Biosynthetic Routes

While the canonical pathway is considered central, alternative routes for the generation of 9-cis-RA have been identified, which may contribute to its tissue-specific levels.

-

From β-Carotene: Dietary 9-cis-β-carotene, an isomer of β-carotene found in certain foods, can be enzymatically cleaved in the intestinal mucosa to yield 9-cis-retinaldehyde.[4] This intermediate can then be oxidized to 9-cis-retinoic acid by retinaldehyde dehydrogenases.[4]

-

Isomerization of all-trans-Retinoic Acid: In vitro studies have suggested that all-trans-retinoic acid can be isomerized to 9-cis-retinoic acid, although the physiological significance and the enzymatic machinery involved in this process in vivo are not yet fully understood.

Quantitative Data

The efficiency and regulation of the 9-cis-RA biosynthetic pathway are determined by the kinetic properties of the involved enzymes and the cellular concentrations of the substrates and products.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for key enzymes in the 9-cis-RA biosynthesis pathway.

| Enzyme | Substrate | Km (µM) | Vmax | Catalytic Efficiency (Vmax/Km) | Source |

| Mouse RALDH4 | This compound | 1.1 ± 0.2 | 30 ± 1.5 nmol/min/mg | 27.4 | [3] |

| Mouse RALDH4 | 13-cis-Retinal | 1.0 ± 0.1 | 8.2 ± 0.4 nmol/min/mg | 8.24 | [3] |

| Mouse RALDH3 | all-trans-Retinal | 0.8 ± 0.1 | 62 ± 3.1 nmol/min/mg | 77.9 | [3] |

Note: Comprehensive kinetic data for 9-cis-retinol dehydrogenase (RDH4) is limited in the current literature.

Cellular and Tissue Concentrations

The endogenous concentrations of 9-cis-RA and its precursors are tightly regulated and vary between different tissues and physiological states.

| Retinoid | Tissue/Fluid | Concentration | Source |

| 9-cis-Retinoic Acid | Human Plasma (fasting) | < 1 nmol/L | [5] |

| 9-cis-Retinoic Acid | Human Plasma (post-liver consumption) | up to 9 nmol/L | [5] |

| 9-cis-Retinoic Acid | Mouse Kidney | 100 pmol/g | [5] |

| 9-cis-Retinoic Acid | Mouse Liver | 13 pmol/g | [5] |

| This compound | - | Binds to CRBP-I with Kd of 8 nM | [6][7] |

| This compound | - | Binds to CRBP-II with Kd of 5 nM | [6][7] |

Experimental Protocols

The study of 9-cis-RA biosynthesis requires robust and sensitive analytical methods to identify and quantify the various retinoid isomers.

In Vitro Retinol Dehydrogenase (RDH) Activity Assay

This protocol describes a method for measuring the activity of 9-cis-retinol dehydrogenase in cell extracts or purified enzyme preparations.

Materials:

-

Cell lysate or purified enzyme

-

9-cis-retinol (substrate)

-

NAD+ (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., methanol with an internal standard)

-

HPLC system with a UV detector

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, NAD+, and the enzyme source.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 9-cis-retinol.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to pellet precipitated proteins.

-

Analyze the supernatant by HPLC to quantify the formation of 9-cis-retinaldehyde.

References

- 1. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

A Technical Guide to the Thermal Isomerase Activity of CRALBP with 9-cis-retinal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal isomerization activity of Cellular Retinaldehyde-Binding Protein (CRALBP) when complexed with 9-cis-retinal. It has been discovered that CRALBP, a key protein in the visual cycle, exhibits a secondary function as a thermal isomerase, converting this compound to 9,13-dicis-retinal in a light-independent manner[1][2][3][4][5]. This document summarizes the quantitative data, details the experimental protocols used to characterize this activity, and illustrates the proposed molecular mechanism.

Quantitative Data Summary

The thermal isomerization of CRALBP-bound this compound to 9,13-dicis-retinal has been characterized by its kinetic properties. The key quantitative findings are summarized in the table below.

| Parameter | Value | Conditions | Source |

| Substrate | This compound | Complex with CRALBP | [1] |

| Product | 9,13-dicis-retinal | Thermal isomerization in the dark | [1][4] |

| Incubation Temperature | 37°C | Isomerization observed | [1] |

| Kinetic Isotope Effect (D₂O) | 4.8 | Repetition of the experiment in deuterated water | [1] |

| Absorption Max (CRALBP:this compound) | 415 nm | Freshly prepared complex | [1] |

| Absorption Max (After 38h at 37°C) | 400 nm | Blue-shift indicative of product formation | [1] |

| Absorption Max (Free this compound) | 373 nm | Extracted from fresh complex | [1] |

| Absorption Max (Free 9,13-dicis-retinal) | 368 nm | Extracted after incubation | [1] |

Experimental Protocols

The discovery and characterization of the thermal isomerase activity of CRALBP involved a combination of protein biochemistry, spectroscopy, and structural biology techniques.

1. Preparation of the CRALBP:this compound Complex: Human recombinant CRALBP (rCRALBP) is used. This compound, dissolved in ethanol, is added to the purified apo-CRALBP solution[6]. Excess unbound retinoid is removed, typically by chromatography (e.g., Ni-chromatography for His-tagged protein)[6]. The formation of the complex is confirmed by UV/Visible spectroscopy, observing the characteristic red-shifted absorption maximum of the bound retinoid (around 415 nm)[1].

2. Thermal Isomerization Assay: The CRALBP:this compound complex is incubated at 37°C in a buffer solution in the dark to prevent any light-induced isomerization[1]. Aliquots are taken at various time points (e.g., 0, 9, and 38 hours)[1].

3. Analysis of Retinal Isomers:

-

Retinoid Extraction: The retinal isomers are extracted from the protein at each time point. This is typically achieved by denaturing the protein with an organic solvent like ethanol, which releases the bound retinoid[6].

-

High-Performance Liquid Chromatography (HPLC): The extracted retinoids are analyzed by HPLC to separate and quantify the different isomers (this compound and the product, 9,13-dicis-retinal)[1]. The appearance of a new peak corresponding to 9,13-dicis-retinal, which elutes slightly earlier than this compound, is monitored over time[1].

-

UV/Visible Spectroscopy: The absorption spectra of the HPLC-purified isomers are recorded to confirm their identity by comparing their absorption maxima to known standards[1].

-

¹H-NMR Spectroscopy: To unambiguously identify the product as 9,13-dicis-retinal, the purified isomer is subjected to ¹H-NMR spectroscopy. The resulting spectrum is compared with simulated spectra for different retinal isomers[1].

4. X-ray Crystallography: To understand the structural basis of this specific isomerization, the crystal structure of CRALBP (or a mutant like R234W for better crystallization) in complex with this compound is determined[1]. This reveals the specific binding pocket for this compound and the arrangement of amino acid residues and water molecules that may participate in the catalytic mechanism[1][3].

Visualizations

Experimental Workflow for Isomerase Activity Assay

Caption: Experimental workflow for studying the thermal isomerization of this compound by CRALBP.

Proposed Mechanism of Thermal Isomerization

Caption: Proposed mechanism for the thermal isomerization of this compound to 9,13-dicis-retinal within CRALBP.

Mechanism and Significance

The thermal isomerization of this compound to 9,13-dicis-retinal by CRALBP is a catalytic process that does not require light[1]. The proposed mechanism, supported by computational, kinetic, and structural data, involves a network of water molecules buried within the binding pocket[1][3][5]. The reaction is initiated by the protonation of the polyene aldehyde of this compound, with the amino acid residue Glu202 acting as the initial proton donor[1][3]. This leads to a charge-separated transition state that facilitates the isomerization, followed by a final deprotonation step[1]. The significant kinetic isotope effect observed in deuterated water further supports the involvement of proton transfer in the rate-determining step[1].

This newly discovered isomerase function is specific to this compound, as 11-cis-retinal, the primary ligand of CRALBP in the canonical visual cycle, is not affected[1]. While CRALBP's main role is to chaperone 11-cis-retinoids for visual pigment regeneration[1][7][8], its ability to bind this compound with high affinity and subsequently isomerize it suggests a potential role in metabolic pathways not directly associated with the primary visual cycle[1]. This compound can form iso-rhodopsin and has been used to restore vision in animal models[1]. The thermal conversion of this compound to 9,13-dicis-retinal by CRALBP could be a mechanism to modulate the levels of available this compound or to produce a novel retinoid with a yet-to-be-determined biological function.

This secondary thermal isomerase activity of CRALBP highlights the multifunctional nature of retinoid-binding proteins and opens new avenues for research into the complexities of retinal metabolism and its role in both vision and disease. For drug development professionals, understanding these alternative pathways and enzymatic activities is crucial for designing targeted therapies for retinal diseases.

References

- 1. Human Cellular Retinaldehyde-Binding Protein Has Secondary Thermal this compound Isomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human cellular retinaldehyde-binding protein has secondary thermal this compound isomerase activity. [sonar.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Human Cellular Retinaldehyde-Binding Protein Has Secondary Thermal this compound Isomerase Activity [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. collab.its.virginia.edu [collab.its.virginia.edu]

- 8. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 9-cis Retinol Dehydrogenase in the Synthesis of 9-cis Retinoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-cis retinoic acid (9-cis-RA) is a potent signaling molecule and a high-affinity ligand for the retinoid X receptor (RXR), a master regulator of numerous physiological and developmental processes. The synthesis of 9-cis-RA is a tightly controlled enzymatic process, initiated by the stereo-specific oxidation of 9-cis retinol. This technical guide provides an in-depth examination of the pivotal enzyme in this pathway, 9-cis retinol dehydrogenase. It details the biochemical pathway, presents quantitative data on enzyme specificity and retinoid concentrations, outlines key experimental protocols for its study, and visualizes the associated signaling and experimental workflows.

Introduction: The Significance of 9-cis Retinoic Acid

Retinoids, derivatives of vitamin A, are crucial for processes ranging from embryonic development to adult homeostasis.[1][2] Their biological effects are mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[3][4][5] While all-trans-retinoic acid (at-RA) is the primary ligand for RARs, 9-cis-retinoic acid (9-cis-RA) is the specific, high-affinity ligand for RXRs.[4][5][6] RXRs are unique in their ability to form heterodimers with a wide array of other nuclear receptors, including RARs, the vitamin D receptor (VDR), and thyroid hormone receptors (TRs).[2][7] This places the synthesis of 9-cis-RA at a critical control point for multiple signaling pathways.

The biosynthesis of 9-cis-RA from its precursor, 9-cis retinol, is catalyzed by a specific class of enzymes known as 9-cis retinol dehydrogenases. The identification of a stereo-specific 9-cis retinol dehydrogenase revealed a dedicated pathway for the synthesis of this crucial RXR ligand.[2][8] This enzyme, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, demonstrates specificity for the 9-cis isomer of retinol, distinguishing it from enzymes that primarily metabolize all-trans retinol.[2][8][9] Understanding the function and regulation of 9-cis retinol dehydrogenase is therefore essential for comprehending the control of RXR-mediated gene transcription and for developing therapeutic strategies targeting these pathways.

The Biochemical Pathway of 9-cis Retinoic Acid Synthesis

The generation of 9-cis-RA is a two-step oxidative process that begins with retinol. The currently accepted model posits that all-trans retinol is the ultimate precursor, which undergoes isomerization to form 9-cis retinol.[2] This is then followed by two sequential oxidation steps.

-

Oxidation of 9-cis Retinol to 9-cis Retinaldehyde : This initial, rate-limiting step is catalyzed by a stereo-specific 9-cis retinol dehydrogenase (RDH) . This membrane-bound enzyme, also identified as RDH4, is a member of the short-chain alcohol dehydrogenase/reductase superfamily and specifically oxidizes 9-cis retinol into 9-cis retinaldehyde.[2][8] It does not efficiently use all-trans retinol as a substrate.[2]

-

Oxidation of 9-cis Retinaldehyde to 9-cis Retinoic Acid : The intermediate, 9-cis retinaldehyde, is subsequently and irreversibly oxidized to form 9-cis-RA. This reaction is catalyzed by one or more retinaldehyde dehydrogenases (RALDHs) .[10][11] Studies have identified novel isoenzymes of aldehyde dehydrogenase that can efficiently catalyze the oxidation of both 9-cis and all-trans retinal to their corresponding retinoic acids.[5][12]

The entire pathway, from the precursor to the active ligand, ensures a controlled supply of 9-cis-RA for the activation of RXR signaling.

References

- 1. pnas.org [pnas.org]

- 2. The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-cis-retinoic acid is a natural antagonist for the retinoic acid receptor response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]